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Rhenium hexafluoride

Electron affinity Oxidizing power Fluoride volatility

Rhenium hexafluoride (ReF6), CAS 10049-17-9, is a third-row transition metal hexafluoride that exists as a yellow liquid at room temperature with a melting point of 18.5 °C and a boiling point of 33.7 °C. The compound is one of seventeen known binary hexafluorides and serves as a volatile precursor for rhenium metal deposition via chemical vapor deposition (CVD) and as a strong oxidant with Lewis acidic character.

Molecular Formula F6Re-6
Molecular Weight 300.197 g/mol
CAS No. 10049-17-9
Cat. No. B158499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium hexafluoride
CAS10049-17-9
Molecular FormulaF6Re-6
Molecular Weight300.197 g/mol
Structural Identifiers
SMILES[F-].[F-].[F-].[F-].[F-].[F-].[Re]
InChIInChI=1S/6FH.Re/h6*1H;/p-6
InChIKeyAAPOYMJYHKCERU-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium Hexafluoride (ReF6) CAS 10049-17-9 for CVD and Nuclear Volatility Applications


Rhenium hexafluoride (ReF6), CAS 10049-17-9, is a third-row transition metal hexafluoride that exists as a yellow liquid at room temperature with a melting point of 18.5 °C and a boiling point of 33.7 °C [1]. The compound is one of seventeen known binary hexafluorides and serves as a volatile precursor for rhenium metal deposition via chemical vapor deposition (CVD) and as a strong oxidant with Lewis acidic character [2].

Why Rhenium Hexafluoride Cannot Be Replaced by WF6 or MoF6 in High-Performance Applications


Within the transition metal hexafluoride family, compounds such as WF6 and MoF6 share structural similarity with ReF6 but exhibit distinct physicochemical and reactivity profiles that preclude simple substitution. The electron affinity of ReF6 (4.58 eV) is significantly higher than that of WF6 (3.15 eV), while its thermal stability and Lewis acidity differ markedly from both lighter and heavier congeners [1]. These quantifiable differences directly impact deposition kinetics in CVD processes, alloy composition control, and oxidizing power in fluoride volatility separations—making compound-specific selection essential for reproducible outcomes [2].

Quantitative Differentiation of Rhenium Hexafluoride (ReF6) Against Closest Analogs


Electron Affinity Comparison: ReF6 vs. WF6 and MoF6

ReF6 exhibits an electron affinity of 4.58 eV, which is 1.43 eV higher than that of WF6 (3.15 eV) [1]. Experimental ion-molecule reaction studies confirm that MoF6⁻ reacts with ReF6 to form ReF6⁻ on essentially every collision with a rate constant of (5.0±1.3)×10⁻¹⁰ cm³ s⁻¹ at 304 K, demonstrating definitively that the electron affinity of ReF6 exceeds that of MoF6 [2]. Electron attachment to ReF6 itself occurs with a rate constant of (2.4±0.8)×10⁻⁹ cm³ s⁻¹ at 297 K, whereas WF6 attaches electrons so slowly at room temperature that the rate is below detection limit (≤10⁻¹² cm³ s⁻¹) [3].

Electron affinity Oxidizing power Fluoride volatility

Lewis Acidity: Fluoride Ion Affinity of ReF6 vs. Group 6 Hexafluorides

Group 6 hexafluorides MoF6 and WF6 act as Lewis acids with fluoride ion affinities of 316 kJ mol⁻¹ and 325 kJ mol⁻¹, respectively [1]. While direct experimental fluoride affinity values for ReF6 are less commonly reported, ReF6 demonstrably forms the octafluororhenate anion K₂ReF₈ upon reaction with potassium fluoride (2KF + ReF6 → K₂ReF₈), and oxidizes nitric oxide to nitrosyl [NO][ReF₆] [2]. The corresponding pentafluorides of third-row metals (OsF₅, IrF₅, PtF₅, AuF₅) are extremely strong Lewis acids significantly exceeding the acidity of SbF₅, with ReF₅ occupying an intermediate position in this series [3].

Lewis acidity Fluoride ion affinity Adduct formation

Solid-State Molecular Structure: Tetragonal Distortion in ReF6 vs. Octahedral MoF6 and RhF6

Single-crystal structure determinations of all nine transition metal hexafluorides (Mo, Tc, Ru, Rh, W, Re, Os, Ir, and Pt) at −140 °C reveal that while MoF6 and RhF6 are predicted to have octahedral structures, ReF6 and RuF6 exhibit tetragonally distorted structures [1]. The energy barrier toward octahedral structures is only 2.5 kJ mol⁻¹ in ReF6 and RuF6 [2]. This structural distinction arises from Jahn-Teller effects associated with the d¹ electron configuration of Re(VI).

Crystal structure Jahn-Teller distortion X-ray crystallography

CVD Alloy Deposition: W-Re Alloy Composition Control Using ReF6/WF6 Mixtures

In CVD of tungsten-rhenium alloys using WF6 and ReF6 precursors with hydrogen carrier gas, systematic parameter optimization achieved a 23 wt% Re alloy with 1100 DPH microhardness [1]. Metal deposits were produced at 650 °C by hydrogen reduction of a 10% ReF6 / 90% gas mixture at 0.66–4.00 kPa (5–30 torr), with hydrogen flow rates from 550 to 2770 µmol s⁻¹ and mixed metal fluoride flows from 41 to 130 µmol s⁻¹ [2]. Deposition efficiencies for pure rhenium from ReF6/H₂ mixtures range between 70–75% based on coherent metal yield [3].

Chemical vapor deposition Tungsten-rhenium alloys Deposition kinetics

Vapor Pressure and Volatility: ReF6 at 25 °C

ReF6 exhibits a vapor pressure of 545 mmHg at 25 °C [1]. This high volatility at ambient temperature is characteristic of molecular hexafluorides and enables facile gas-phase handling for CVD and fluoride volatility processes. The compound undergoes a solid-solid transition at −3.45 °C and melts at 18.5 °C [2].

Vapor pressure Volatility Phase behavior

High-Value Application Scenarios for Rhenium Hexafluoride (ReF6)


CVD of Tungsten-Rhenium Alloys for X-Ray Anodes and Fusion Components

ReF6 serves as the volatile rhenium source alongside WF6 for hydrogen-reduction CVD of W-Re alloys. Systematic process optimization at 650 °C using a 10% ReF6 mixture yields 23 wt% Re alloy coatings with 1100 DPH microhardness [1]. These coatings are used in medical X-ray anodes where rhenium improves ductility and high-temperature corrosion resistance [2].

Fluoride Volatility Separations in Nuclear Fuel Reprocessing

The distinct electron affinity of ReF6 (4.58 eV) relative to WF6 (3.15 eV) and UF6 enables selective reduction and separation in fluoride volatility processes [1]. The compound's high vapor pressure (545 mmHg at 25 °C) facilitates gas-phase transport and separation from less volatile fluorides [2].

Synthesis of Rhenium Pentafluoride and Lower Fluorides

ReF6 undergoes UV-induced reduction with hydrogen or reaction with silicon powder in anhydrous HF to yield high-purity ReF5, a stronger Lewis acid [1]. This synthetic pathway is valuable for preparing rhenium fluoride derivatives used in further coordination chemistry and catalysis research.

Lewis Acid-Catalyzed Fluorination and Oxidation Reactions

ReF6 acts as both a strong oxidant and Lewis acid, capable of oxidizing nitric oxide to [NO][ReF6] and forming the octafluororhenate anion K₂ReF₈ with potassium fluoride [1]. These properties enable its use in specialized fluorination and oxidative transformations where precise redox potential is required.

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